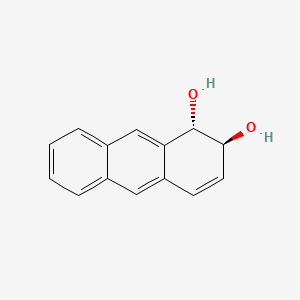
1,2-Anthracenediol, 1,2-dihydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Anthracenediol, 1,2-dihydro-, trans- is a chemical compound with the molecular formula C14H12O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the anthracene ring system in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Anthracenediol, 1,2-dihydro-, trans- can be synthesized through several methods. One common approach involves the reduction of anthraquinone using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under mild conditions and yields the desired diol in good purity .
Industrial Production Methods
Industrial production of 1,2-Anthracenediol, 1,2-dihydro-, trans- often involves catalytic hydrogenation of anthraquinone. This process is carried out in the presence of a metal catalyst such as palladium or platinum under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or chromatography to obtain high-purity 1,2-Anthracenediol, 1,2-dihydro-, trans- .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Anthracenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction of the compound can be achieved using sodium borohydride or lithium aluminum hydride, leading to the formation of anthracene derivatives.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, anthracene derivatives, and various substituted anthracene compounds. These products have diverse applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
1,2-Anthracenediol, 1,2-dihydro-, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various anthracene derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Anthracenediol, 1,2-dihydro-, trans- involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a potential antioxidant. It interacts with molecular targets such as enzymes and reactive oxygen species, modulating various biochemical pathways. These interactions are crucial for its potential therapeutic effects and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Anthracenediol, 1,2-dihydro-, cis-: This isomer differs in the spatial arrangement of the hydroxyl groups, leading to different chemical properties and reactivity.
Anthraquinone: A precursor to 1,2-Anthracenediol, 1,2-dihydro-, trans-, it is widely used in the synthesis of various anthracene derivatives.
1,4-Anthracenediol: Another diol derivative of anthracene, differing in the position of the hydroxyl groups.
Uniqueness
1,2-Anthracenediol, 1,2-dihydro-, trans- is unique due to its specific trans configuration, which imparts distinct chemical properties and reactivity compared to its cis isomer and other anthracene derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propiedades
Número CAS |
4841-37-6 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
Clave InChI |
UJETWGFPSGKAAS-KBPBESRZSA-N |
SMILES isomérico |
C1=CC=C2C=C3[C@@H]([C@H](C=CC3=CC2=C1)O)O |
SMILES canónico |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
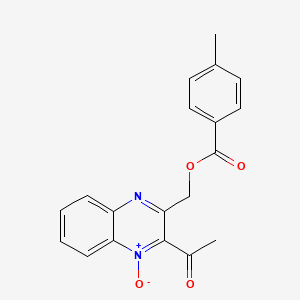

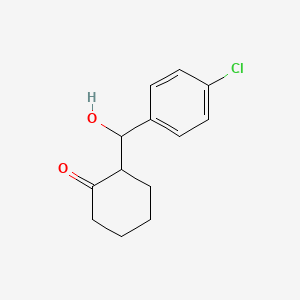
![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)
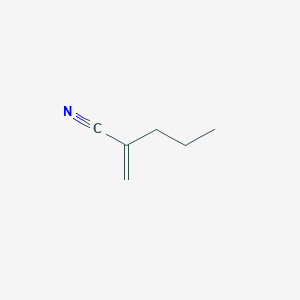
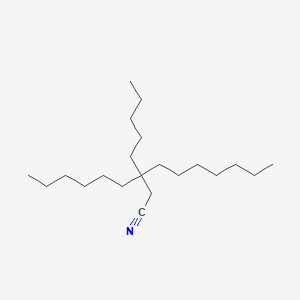

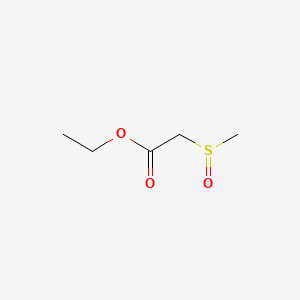
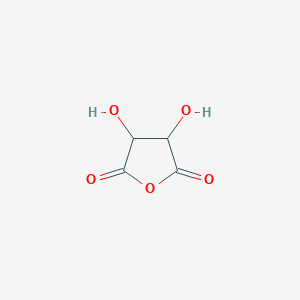
![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
